3-hydrazinyl-6-(1H-imidazol-1-yl)pyridazine
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Overview
Description
3-hydrazinyl-6-(1H-imidazol-1-yl)pyridazine is a heterocyclic compound with a molecular formula of C7H8N6 and a molecular weight of 176.18 g/mol . This compound is characterized by the presence of both hydrazinyl and imidazolyl functional groups attached to a pyridazine ring. It is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
3-hydrazinyl-6-(1H-imidazol-1-yl)pyridazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydrazinyl-6-(1H-imidazol-1-yl)pyridazine typically involves the reaction of hydrazine derivatives with imidazole-containing compounds under controlled conditions. One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-hydrazinyl-6-(1H-imidazol-1-yl)pyridazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinyl and imidazolyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce hydrazine derivatives.
Mechanism of Action
The mechanism of action of 3-hydrazinyl-6-(1H-imidazol-1-yl)pyridazine involves its interaction with various molecular targets and pathways. The hydrazinyl group can form reactive intermediates that interact with biological molecules, while the imidazolyl group can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate enzyme activities and cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazinyl and imidazolyl derivatives, such as:
- 3-hydrazinyl-6-(1H-pyrazol-1-yl)pyridazine
- 3-hydrazinyl-6-(1H-triazol-1-yl)pyridazine
- 3-hydrazinyl-6-(1H-tetrazol-1-yl)pyridazine
Uniqueness
What sets 3-hydrazinyl-6-(1H-imidazol-1-yl)pyridazine apart from similar compounds is its unique combination of hydrazinyl and imidazolyl groups attached to a pyridazine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(6-imidazol-1-ylpyridazin-3-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6/c8-10-6-1-2-7(12-11-6)13-4-3-9-5-13/h1-5H,8H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVYDAPJXCTBIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1NN)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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